Lipophilicity Modulation: LogP Advantage Compared to 8-Mercaptoquinoline and 8-Hydroxyquinoline-4-carboxylic Acid
The calculated LogP (XLogP3) of 8‑sulfanylquinoline‑4‑carboxylic acid is 1.9–2.2, placing it in a favourable window for membrane permeability while retaining aqueous solubility for biological assays, in contrast to the more lipophilic 8‑mercaptoquinoline (estimated LogP ~2.84) and the more hydrophilic 8‑hydroxyquinoline‑4‑carboxylic acid (estimated LogP <1.0) . This balanced lipophilicity profile can reduce non‑specific binding and improve assay reproducibility in cell‑based experiments.
| Evidence Dimension | LogP (lipophilicity) – XLogP3 / calculated LogP |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (reported as 2.22 by LookChem) |
| Comparator Or Baseline | 8-Mercaptoquinoline: estimated Log Kow = 2.84 (WSKOW) ; 8-Hydroxyquinoline-4-carboxylic acid: estimated LogP <1.0 (ChemAxon prediction, not shown) |
| Quantified Difference | 8‑SQCA is 0.6–0.9 LogP units lower than 8‑mercaptoquinoline, translating to approximately 4–8× less partitioning into lipid phases, and >0.9 LogP units higher than 8‑hydroxy‑4‑carboxyl analog. |
| Conditions | All values are computed (XLogP3, WSKOW); experimental validation in octanol/water pending. |
Why This Matters
For procurement in drug‑discovery programs, compounds with a LogP between 1 and 3 are preferred; 8‑SQCA occupies this range while its closer analogs are either too lipophilic or too polar, making it a more predictable starting point for lead optimization.
